molecular formula C15H21NO2 B14599107 Acetophenone, 2'-(2-piperidinoethoxy)- CAS No. 60176-09-2

Acetophenone, 2'-(2-piperidinoethoxy)-

Cat. No.: B14599107
CAS No.: 60176-09-2
M. Wt: 247.33 g/mol
InChI Key: VMOMPADIIKYINN-UHFFFAOYSA-N
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Description

Acetophenone, 2’-(2-piperidinoethoxy)- is a derivative of acetophenone, an aromatic ketone. This compound is characterized by the presence of a piperidine ring attached to the ethoxy group, which is further connected to the acetophenone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenone, 2’-(2-piperidinoethoxy)- typically involves the reaction of acetophenone with 2-(2-chloroethoxy)piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidinoethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2’-(2-piperidinoethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions result in various substituted acetophenone derivatives.

Mechanism of Action

The mechanism of action of acetophenone, 2’-(2-piperidinoethoxy)- involves its interaction with specific molecular targets and pathways. The piperidine ring and the ethoxy group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, altering their function and leading to various biological effects. For example, it may affect cell membrane permeability and enzyme activity, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 2’-(2-piperidinoethoxy)- is unique due to the presence of the piperidinoethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications in research and industry, making it a valuable compound for further studies.

Properties

CAS No.

60176-09-2

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-[2-(2-piperidin-1-ylethoxy)phenyl]ethanone

InChI

InChI=1S/C15H21NO2/c1-13(17)14-7-3-4-8-15(14)18-12-11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3

InChI Key

VMOMPADIIKYINN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCN2CCCCC2

Origin of Product

United States

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